Btg 502

sodium channel site 2 radioligand binding

BTG 502 is a synthetic N-alkylamide with a unique binding pose at sodium channel site 2, overlapping pyrethroid and BTX sites. Unlike BTX, it reduces peak sodium current; unlike deltamethrin, its functional outcome depends on auxiliary toxins. Essential for mapping binding determinants and validating F1519I resistance mutations. Choose this for definitive mechanistic studies where other probes fail.

Molecular Formula C21H24BrNO
Molecular Weight 386.3 g/mol
CAS No. 99083-11-1
Cat. No. B1667963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtg 502
CAS99083-11-1
SynonymsBTG 502
BTG-502
N-(1,2-dimethyl)propyl-6-(5-bromonaphth-2-yl)hexa-2,4-dienamide
Molecular FormulaC21H24BrNO
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC(=O)C=CC=CCC1=CC2=C(C=C1)C(=CC=C2)Br
InChIInChI=1S/C21H24BrNO/c1-15(2)16(3)23-21(24)11-6-4-5-8-17-12-13-19-18(14-17)9-7-10-20(19)22/h4-7,9-16H,8H2,1-3H3,(H,23,24)/b5-4+,11-6+
InChIKeyFVMPXCCSVGCCRV-LJIKRCSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BTG 502 (CAS 99083-11-1): A Synthetic N-Alkylamide Probe for Voltage-Gated Sodium Channel Site 2


BTG 502 [(2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide] is a synthetic N-alkylamide derived from insecticidal Piper amides [1]. It acts as a ligand at site 2 of voltage-gated sodium channels, exhibiting both partial agonist and antagonist properties depending on experimental conditions [1]. Its well-defined pharmacological profile and unique binding pose make it a valuable tool for probing sodium channel pharmacology and insecticide resistance mechanisms.

Why N-Alkylamide Sodium Channel Modulators Like BTG 502 Cannot Be Interchanged with Standard Pyrethroids or BTX


Substituting BTG 502 with other sodium channel modulators such as deltamethrin (a pyrethroid) or batrachotoxin (BTX) is not scientifically valid. BTG 502 binds to a unique receptor site that overlaps with both BTX and pyrethroid sites but engages distinct residues essential for its activity [1]. Unlike BTX, which causes persistent channel activation, BTG 502 reduces peak sodium current amplitude [2]. Furthermore, the functional outcome of BTG 502 is highly dependent on the presence of auxiliary toxins like scorpion venom, switching from an antagonist to a partial agonist [1]. These mechanistic and functional differences preclude direct substitution and necessitate the use of BTG 502 for experiments requiring site-2 probe with mixed agonist/antagonist properties.

Quantitative Differentiation of BTG 502: Evidence-Based Comparisons Against Key Analogs


BTG 502 Exhibits Potent Competitive Inhibition of [3H]BTX-B Binding at Site 2

BTG 502 inhibits the specific binding of [3H]batrachotoxinin A-20-alpha-benzoate ([3H]BTX-B) to site 2 of sodium channels with an IC50 of 2 µM, acting as an apparent competitive inhibitor [1]. In comparison, the inactive analog DAP 1855 does not inhibit [3H]BTX-B binding (data not shown in the same study but established as inactive) [2].

sodium channel site 2 radioligand binding

BTG 502 Antagonizes BTX-Dependent Sodium Uptake with Micromolar Potency

In the absence of other modifiers, BTG 502 inhibits batrachotoxin (BTX)-dependent 22Na+ uptake with an IC50 of 2 µM [1]. This antagonism is quantitatively distinct from the activity of BTX itself, which stimulates sodium uptake with an EC50 of 280 nM in the same assay system [2].

sodium channel 22Na+ uptake batrachotoxin

BTG 502 Partial Agonism is Dependent on Scorpion Venom, Unlike Deltamethrin

In the presence of Leiurus quinquestriatus venom, BTG 502 stimulates 22Na+ uptake with an EC50 of 1.7 µM, achieving a maximal stimulation 2.3-fold above baseline [1]. In contrast, deltamethrin, a pyrethroid, causes persistent sodium channel opening independent of scorpion venom, with an EC50 of approximately 30 nM [2].

sodium channel partial agonist scorpion venom

BTG 502 Activity is Abolished by F1519I Mutation, Demonstrating Distinct Residue Requirement vs. BTX

The inhibitory action of BTG 502 (10 µM) on cockroach sodium channels is completely abolished by the F1519I mutation, whereas BTX activity is unaffected by this substitution [1]. This differential sensitivity provides a clear molecular fingerprint separating BTG 502 from site-2 agonists like BTX.

sodium channel site-directed mutagenesis pyrethroid resistance

BTG 502 Overlaps Both BTX and Pyrethroid Binding Sites, Revealing a Unique Binding Pose

Mutational analysis reveals that BTG 502 activity requires residues critical for both BTX (Ser3i15, Leu3i19, Phe4i15) and pyrethroid (Ile3i12, Phe3i17) binding, indicating a receptor site that overlaps both, unlike either BTX or deltamethrin alone [1]. The inactive analog DAP 1855 does not show this overlapping requirement [1].

sodium channel binding site molecular modeling

BTG 502 Reduces Peak Sodium Current, Contrasting with BTX-Induced Persistent Activation

At 10 µM, BTG 502 reduces the peak sodium current of cockroach BgNav1-1a channels by approximately 30-40% during repetitive depolarization [1]. In contrast, BTX (500 nM) causes persistent sodium current and inhibits channel inactivation [2].

sodium channel electrophysiology current amplitude

Optimal Research and Industrial Use Cases for BTG 502 Based on Differential Evidence


Probing Sodium Channel Site 2 Pharmacology and Ligand Binding Mechanisms

Utilize BTG 502 (IC50 = 2 µM for [3H]BTX-B binding inhibition) as a competitive antagonist tool to characterize site 2 ligand interactions. Its well-defined binding kinetics and competitive inhibition profile make it superior to less characterized alkylamides for equilibrium and kinetic binding studies [1].

Investigating Allosteric Coupling Between Pyrethroid and Site 2 Binding Sites

Employ BTG 502 in combination with pyrethroids like deltamethrin to explore allosteric interactions. BTG 502's unique overlapping binding site, which requires both BTX- and pyrethroid-sensing residues, enables precise mapping of inter-site communication and functional crosstalk on insect sodium channels [2].

Functional Differentiation of Sodium Channel Modulators in Electrophysiology

Use BTG 502 (10 µM) as a tool to distinguish between sodium channel antagonists and agonists. Its ability to reduce peak sodium current without causing persistent activation contrasts sharply with BTX and pyrethroids, facilitating studies of inactivation gating and use-dependent block [3].

Dissecting Pyrethroid Resistance Mechanisms via Mutant Channel Profiling

Apply BTG 502 to sodium channels carrying known resistance mutations (e.g., F1519I) to validate and map binding determinants. The complete loss of BTG 502 activity in F1519I mutants provides a robust assay for confirming the integrity of the overlapping BTX/pyrethroid binding pocket in resistant insect strains [3].

Technical Documentation Hub

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